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molecular formula C8H10O2 B100944 Octa-3,5-diyne-1,8-diol CAS No. 15808-23-8

Octa-3,5-diyne-1,8-diol

Cat. No. B100944
M. Wt: 138.16 g/mol
InChI Key: FGTGRNYBZPTINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04384980

Procedure details

2,4-hexadiyn-1,6-diol bis(n-butylurethane) plus 2,4-hexdiyn-1,6-diol bis(ethylurethane)
Name
2,4-hexadiyn-1,6-diol bis(n-butylurethane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-hexdiyn-1,6-diol bis(ethylurethane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NC([O:8][CH2:9][CH3:10])=O)CCC.C(NC(OCC)=O)CCC.[CH2:21](O)[C:22]#[C:23][C:24]#[C:25][CH2:26][OH:27].C(NC(OCC)=O)C.C(NC(OCC)=O)C.C(O)C#CC#CCO>>[CH2:9]([OH:8])[CH2:10][C:21]#[C:22][C:23]#[C:24][CH2:25][CH2:26][OH:27] |f:0.1.2,3.4.5|

Inputs

Step One
Name
2,4-hexadiyn-1,6-diol bis(n-butylurethane)
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC(=O)OCC.C(CCC)NC(=O)OCC.C(C#CC#CCO)O
Step Two
Name
2,4-hexdiyn-1,6-diol bis(ethylurethane)
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC(=O)OCC.C(C)NC(=O)OCC.C(C#CC#CCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC#CC#CCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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